![molecular formula C18H27N3O3 B4441831 2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4441831.png)
2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide
描述
2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide, also known as Boc-Lys(Morpholine)-Phe-Aminobenzamide, is a synthetic compound that has been widely used in scientific research. This compound is a member of the class of benzamides and has a molecular formula of C21H30N4O3.
作用机制
The mechanism of action of 2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide is not fully understood. However, it has been shown to interact with various proteins, including proteases, GPCRs, and enzymes. It has also been shown to have an effect on cellular signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects
2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases, such as chymotrypsin and trypsin. It has also been shown to activate GPCRs and modulate their signaling pathways. Additionally, it has been shown to have an effect on cellular proliferation and apoptosis.
实验室实验的优点和局限性
One advantage of using 2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments is its versatility. It can be used as a substrate for proteases, a fluorescent probe, and a ligand for GPCRs. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of 2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide in scientific research. One direction is to further investigate its mechanism of action and how it interacts with various proteins and signaling pathways. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, it can be used in drug discovery to identify new targets for drug development.
科学研究应用
2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide has been used in various scientific research studies. It has been used as a substrate for proteases, such as chymotrypsin and trypsin, to study their enzymatic activities. It has also been used as a fluorescent probe to study protein-protein interactions and protein-ligand interactions. Additionally, it has been used as a ligand for G protein-coupled receptors (GPCRs) to study their binding affinities and signaling pathways.
属性
IUPAC Name |
2-(butanoylamino)-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-6-17(22)20-16-8-4-3-7-15(16)18(23)19-9-5-10-21-11-13-24-14-12-21/h3-4,7-8H,2,5-6,9-14H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQZKWBCFPAUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,6-difluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441749.png)
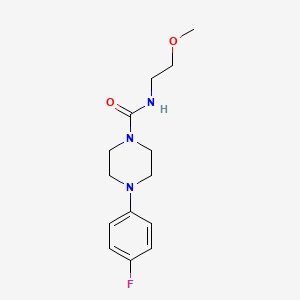
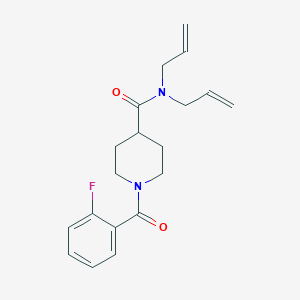
![1-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoyl]-4-methylpiperazine](/img/structure/B4441788.png)
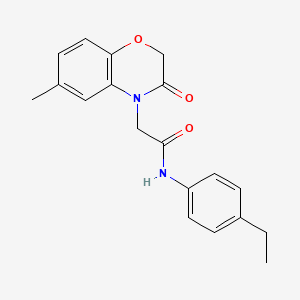

![N-cyclopropyl-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4441808.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4441814.png)
![3-amino-N-(2-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441821.png)

![N-(2-hydroxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4441836.png)
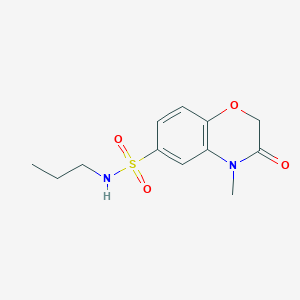
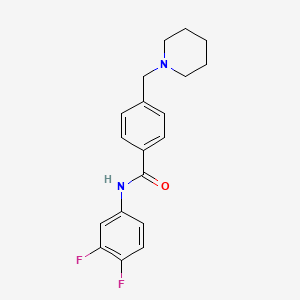
![N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441862.png)